molecular formula C18H19NO6 B14941204 N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide

N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide

Cat. No.: B14941204
M. Wt: 345.3 g/mol
InChI Key: VGQCNSPVEFSQKX-UHFFFAOYSA-N
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Description

N~1~-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often require a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N~1~-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C18H19NO6/c1-21-13-6-4-11(5-7-13)18(20)19-9-12-8-14(22-2)16-17(15(12)23-3)25-10-24-16/h4-8H,9-10H2,1-3H3,(H,19,20)

InChI Key

VGQCNSPVEFSQKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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